molecular formula C18H29OPS2 B14487026 2-(Butylsulfanyl)-5-(2,4,4-trimethylpentan-2-yl)-2H-1,3,2-benzoxathiaphosphole CAS No. 65780-43-0

2-(Butylsulfanyl)-5-(2,4,4-trimethylpentan-2-yl)-2H-1,3,2-benzoxathiaphosphole

Katalognummer: B14487026
CAS-Nummer: 65780-43-0
Molekulargewicht: 356.5 g/mol
InChI-Schlüssel: SAIDQJWXWIBQMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Butylsulfanyl)-5-(2,4,4-trimethylpentan-2-yl)-2H-1,3,2-benzoxathiaphosphole is a complex organic compound that belongs to the class of benzoxathiaphospholes This compound is characterized by the presence of a butylsulfanyl group and a 2,4,4-trimethylpentan-2-yl group attached to the benzoxathiaphosphole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylsulfanyl)-5-(2,4,4-trimethylpentan-2-yl)-2H-1,3,2-benzoxathiaphosphole typically involves multi-step organic reactions. One common approach is the reaction of a benzoxathiaphosphole precursor with butylsulfanyl and 2,4,4-trimethylpentan-2-yl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography, recrystallization, and distillation to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Butylsulfanyl)-5-(2,4,4-trimethylpentan-2-yl)-2H-1,3,2-benzoxathiaphosphole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert certain functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where the butylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzoxathiaphosphole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Butylsulfanyl)-5-(2,4,4-trimethylpentan-2-yl)-2H-1,3,2-benzoxathiaphosphole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 2-(Butylsulfanyl)-5-(2,4,4-trimethylpentan-2-yl)-2H-1,3,2-benzoxathiaphosphole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Butylsulfanyl)-5-(2,4,4-trimethylpentan-2-yl)-2H-1,3,2-benzoxathiaphosphole
  • This compound analogs

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Eigenschaften

CAS-Nummer

65780-43-0

Molekularformel

C18H29OPS2

Molekulargewicht

356.5 g/mol

IUPAC-Name

2-butylsulfanyl-5-(2,4,4-trimethylpentan-2-yl)-1,3,2-benzoxathiaphosphole

InChI

InChI=1S/C18H29OPS2/c1-7-8-11-21-20-19-15-10-9-14(12-16(15)22-20)18(5,6)13-17(2,3)4/h9-10,12H,7-8,11,13H2,1-6H3

InChI-Schlüssel

SAIDQJWXWIBQMW-UHFFFAOYSA-N

Kanonische SMILES

CCCCSP1OC2=C(S1)C=C(C=C2)C(C)(C)CC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.